molecular formula C24H20ClN3O4 B2531200 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide CAS No. 903281-57-2

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2531200
CAS No.: 903281-57-2
M. Wt: 449.89
InChI Key: WUWMOSYCZPYTNU-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a chlorophenyl group, and a dimethoxybenzoyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the indolizine core using reagents such as chlorobenzene derivatives.

    Attachment of the Dimethoxybenzoyl Moiety: This can be done through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)-3-benzoylindolizine-1-carboxamide
  • 2-amino-N-(4-methylphenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Uniqueness

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and dimethoxybenzoyl groups may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-18-11-6-14(13-19(18)32-2)23(29)22-21(26)20(17-5-3-4-12-28(17)22)24(30)27-16-9-7-15(25)8-10-16/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWMOSYCZPYTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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